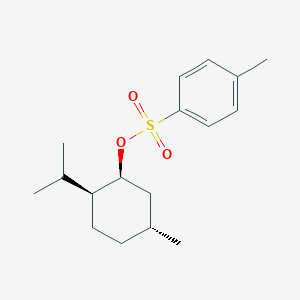
(+)-Neomenthyl Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Neomenthyl Tosylate is an organic compound derived from the reaction of (+)-neomenthol with p-toluenesulfonyl chloride. This compound is a tosylate ester, which is known for its excellent leaving group properties in various chemical reactions. Tosylates are commonly used in organic synthesis to convert alcohols into better leaving groups, facilitating nucleophilic substitution and elimination reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (+)-Neomenthyl Tosylate typically involves the reaction of (+)-neomenthol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester and the release of hydrochloric acid .
Industrial Production Methods
Industrial production of tosylates, including this compound, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Neomenthyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions.
Elimination Reactions: this compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, cyanides, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the nucleophile used. For example, nucleophilic substitution with a halide nucleophile will yield the corresponding alkyl halide, while elimination reactions will produce alkenes .
Applications De Recherche Scientifique
(+)-Neomenthyl Tosylate has several scientific research applications, including:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: In medicinal chemistry, this compound is used to modify the structure of bioactive molecules, enhancing their pharmacological properties.
Material Science: The compound is also employed in the synthesis of polymers and other advanced materials, where it serves as a precursor for functional group transformations.
Mécanisme D'action
The mechanism of action of (+)-Neomenthyl Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This process is crucial in various synthetic transformations, enabling the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are also excellent leaving groups used in nucleophilic substitution and elimination reactions.
Trifluoromethanesulfonates (Triflates): Triflates are another class of sulfonate esters with even better leaving group properties than tosylates and mesylates.
Uniqueness of (+)-Neomenthyl Tosylate
This compound is unique due to its specific stereochemistry derived from (+)-neomenthol. This stereochemistry can influence the outcome of reactions, particularly in asymmetric synthesis, where the configuration of the starting material can affect the stereochemistry of the final product .
Propriétés
Formule moléculaire |
C17H26O3S |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
Clé InChI |
XVOCEKOSQBFFHW-PVAVHDDUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

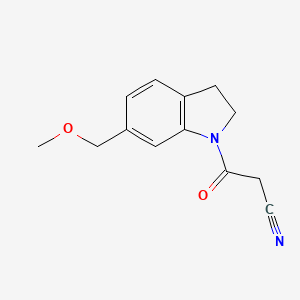
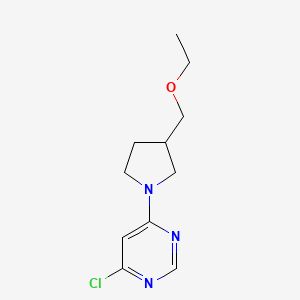

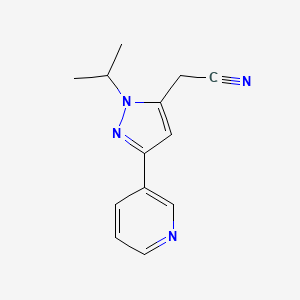

![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
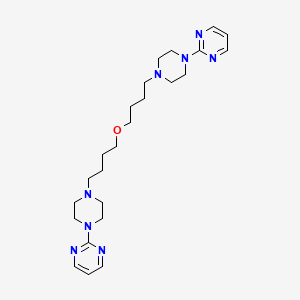
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)


